molecular formula C27H22N4O4S2 B3721242 N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide

N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide

Cat. No. B3721242
M. Wt: 530.6 g/mol
InChI Key: BGKNGILBOIRNDY-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one specific example, the synthesis of new N’- (1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1- (3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, synthesized compounds can be characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit inhibitory concentrations against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point can be determined, and the mass spectrum can be analyzed using GC-MS . The IR spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

Antibacterial Agents

Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. They have shown variable activity against Gram-positive and Gram-negative bacterial strains. Some compounds have exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This indicates the potential of benzothiazole derivatives as antibacterial agents, particularly against resistant strains of bacteria.

Antitubercular Activity

Recent synthetic developments have highlighted benzothiazole-based compounds as potent anti-tubercular agents. These compounds have shown better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs. The synthesis of these derivatives has been achieved through various pathways, including diazo-coupling and Knoevenagel condensation . This suggests their significant role in the development of new treatments for tuberculosis.

Antimicrobial Efficacy

Benzothiazole compounds have been investigated for their antimicrobial efficacy. For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity, with an MIC of 1.4 µM, equivalent to the standard drug vancomycin . This highlights the potential of benzothiazole derivatives in antimicrobial therapy.

Pharmacokinetic Profile

The pharmacokinetic profile of benzothiazole derivatives has been studied using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations. These studies have shown favorable pharmacokinetic profiles for the synthesized compounds, indicating their potential as drug candidates with acceptable safety and efficacy .

Anti-inflammatory Properties

Benzothiazole derivatives have been associated with anti-inflammatory activities. Their role in medicinal chemistry is significant, as they have been investigated for their potential to treat inflammatory conditions . This opens up possibilities for their use in developing new anti-inflammatory drugs.

Larvicidal and Adulticidal Activities

These compounds have also been explored for their larvicidal and adulticidal activities against Aedes aegypti , the mosquito species responsible for transmitting diseases like dengue and Zika virus . This suggests a potential application in public health for controlling mosquito populations and preventing disease spread.

Anticancer Potential

Benzothiazole derivatives have been studied for their anticancer properties. They have been found to exhibit diverse biological activities, which include potential anticancer effects . This indicates their possible use in cancer therapy, either as standalone treatments or in combination with other anticancer drugs.

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling has been utilized to establish correlations between the physicochemical properties of benzothiazole derivatives and their biological activity. This methodology helps in predicting the efficacy of new compounds and guides the design of future drug molecules .

Mechanism of Action

Target of Action

The primary target of N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide is Mycobacterium tuberculosis . The compound has been found to have potent inhibitory activity against this bacterium .

Mode of Action

The compound interacts with its target through a series of molecular interactionstuberculosis by interfering with essential biochemical processes .

Biochemical Pathways

The compound affects various biochemical pathways in M. tuberculosis. It is suggested that the compound may interfere with the synthesis of essential components of the bacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .

Pharmacokinetics

It has been suggested that the compound has a favourable pharmacokinetic profile .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of M. tuberculosis. This leads to a decrease in the number of viable bacteria, thereby helping to control the infection .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds or drugs can affect the compound’s efficacy. Additionally, the pH and temperature of the environment can also influence the stability and activity of the compound .

Future Directions

The future directions in the research of benzothiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. The development of new methods for the synthesis of these compounds could also be an area of future research .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4S2/c1-35-19-13-11-18(12-14-19)31-25(34)20(15-17-7-3-2-4-8-17)24(33)30-27(31)36-16-23(32)29-26-28-21-9-5-6-10-22(21)37-26/h2-14,33H,15-16H2,1H3,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKNGILBOIRNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide

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